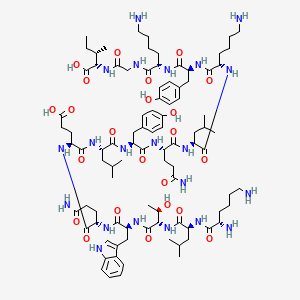
Kltwqelyqlkykgi
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kltwqelyqlkykgi is a vascular endothelial growth factor (VEGF) mimicking peptide, known for its ability to bind to VEGF receptors and compete with VEGF. This compound has shown significant potential in promoting angiogenesis, healing gastric ulcers in rodents, and inducing capillary formation and organization in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kltwqelyqlkykgi can be synthesized through solid-phase peptide synthesis (SPPS). The peptide is typically synthesized as a white powder with an azide group in the amino terminal region, which can be reacted with other molecules via a click reaction . The sequence of this compound is Lys-Leu-Thr-Trp-Gln-Glu-Leu-Tyr-Gln-Leu-Lys-Tyr-Lys-Gly-Ile .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity. The compound is then lyophilized to obtain a stable powder form for storage and further use .
Chemical Reactions Analysis
Types of Reactions
Kltwqelyqlkykgi primarily undergoes binding reactions with VEGF receptors. It can also participate in click reactions due to the presence of an azide group in its structure .
Common Reagents and Conditions
Click Reaction: Utilizes azide-alkyne cycloaddition, often catalyzed by copper(I) ions.
Binding Reactions: Involves interaction with VEGF receptors under physiological conditions.
Major Products
The major product of the click reaction involving this compound is a stable triazole-linked compound. When binding to VEGF receptors, the major outcome is the inhibition of VEGF activity, leading to angiogenesis .
Scientific Research Applications
Kltwqelyqlkykgi has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide-receptor interactions and click chemistry reactions.
Biology: Investigated for its role in promoting angiogenesis and healing gastric ulcers in rodent models
Industry: Utilized in the development of bioactive hydrogels for tissue engineering and regenerative medicine.
Mechanism of Action
Kltwqelyqlkykgi exerts its effects by mimicking VEGF and binding to VEGF receptors. This binding competes with natural VEGF, leading to the activation of VEGF receptors and subsequent angiogenesis. The peptide promotes endothelial cell proliferation, migration, and capillary formation, which are crucial for tissue regeneration and healing .
Comparison with Similar Compounds
Similar Compounds
VEGF: The natural ligand for VEGF receptors, promoting angiogenesis and vascular permeability.
QK Peptide: Another VEGF mimicking peptide with similar biological activity to Kltwqelyqlkykgi.
Uniqueness
This compound is unique due to its specific sequence and structure, which allows it to effectively compete with VEGF and promote angiogenesis. Its ability to induce capillary formation and organization in vitro makes it a valuable tool in tissue engineering and regenerative medicine .
Properties
Molecular Formula |
C92H143N21O23 |
|---|---|
Molecular Weight |
1911.2 g/mol |
IUPAC Name |
(2S,3S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C92H143N21O23/c1-10-52(8)77(92(135)136)112-75(119)48-100-80(123)62(22-14-17-39-94)101-87(130)70(44-54-24-28-57(115)29-25-54)109-81(124)63(23-15-18-40-95)102-85(128)67(41-49(2)3)107-83(126)65(33-36-74(98)118)104-88(131)71(45-55-26-30-58(116)31-27-55)110-86(129)68(42-50(4)5)108-84(127)66(34-37-76(120)121)103-82(125)64(32-35-73(97)117)105-89(132)72(46-56-47-99-61-21-12-11-19-59(56)61)111-91(134)78(53(9)114)113-90(133)69(43-51(6)7)106-79(122)60(96)20-13-16-38-93/h11-12,19,21,24-31,47,49-53,60,62-72,77-78,99,114-116H,10,13-18,20,22-23,32-46,48,93-96H2,1-9H3,(H2,97,117)(H2,98,118)(H,100,123)(H,101,130)(H,102,128)(H,103,125)(H,104,131)(H,105,132)(H,106,122)(H,107,126)(H,108,127)(H,109,124)(H,110,129)(H,111,134)(H,112,119)(H,113,133)(H,120,121)(H,135,136)/t52-,53+,60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,77-,78-/m0/s1 |
InChI Key |
ZHHXHKUQDPVCQO-MVXMSPHASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















